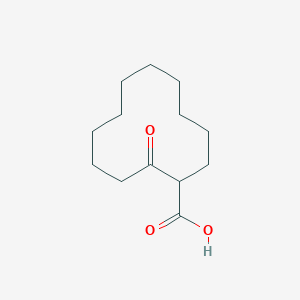
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile typically involves the Gewald reaction, which is a well-known method for constructing thiophene rings. The Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. In this case, the reaction conditions include:
Reactants: α-cyanoester, elemental sulfur, and a carbonyl compound.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Base catalysts such as piperidine or triethylamine.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiophenes.
科学研究应用
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of 3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.
相似化合物的比较
Similar Compounds
5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile: Known for its polymorphic forms and applications in drug synthesis.
2-Amino-5-methylthiophene-3-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-Amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
92678-67-6 |
|---|---|
分子式 |
C12H6N4O2S |
分子量 |
270.27 g/mol |
IUPAC 名称 |
3-amino-5-(2-nitrophenyl)thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C12H6N4O2S/c13-5-8-11(15)10(6-14)19-12(8)7-3-1-2-4-9(7)16(17)18/h1-4H,15H2 |
InChI 键 |
BGGHPSABVKURAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(S2)C#N)N)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


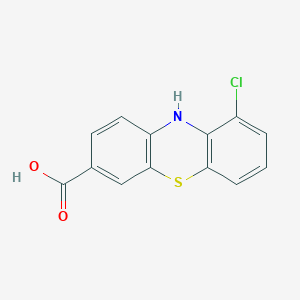
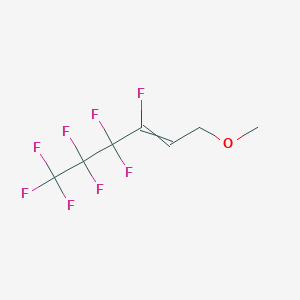


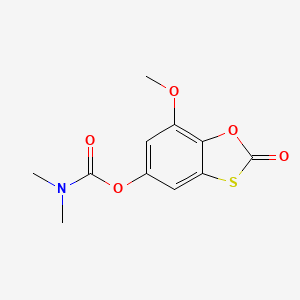
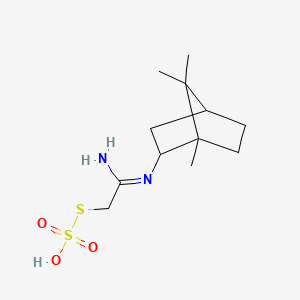
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)

